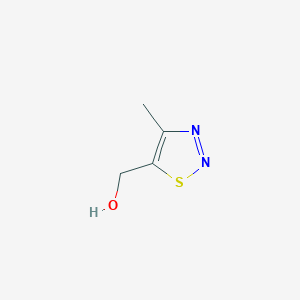

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLRVKHKJCRSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593514 | |

| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163008-86-4 | |

| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163008-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol chemical structure and properties

An In-Depth Technical Guide to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications. The narrative emphasizes the causal relationships in its chemical behavior and synthetic methodologies, providing a framework for its effective utilization in research and development.

Strategic Importance in Synthesis

This compound is a high-value, multifunctional building block of significant interest in medicinal and agrochemical research.[1] The core of the molecule is the 1,2,3-thiadiazole ring, a heterocyclic system recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This ring system often acts as a bioisostere for other heterocycles, modulating the steric and electronic properties of a molecule to enhance its pharmacokinetic profile or target affinity.

The true synthetic utility of this compound lies in the combination of the stable thiadiazole core with a reactive hydroxymethyl group at the 5-position. This alcohol functionality serves as a versatile chemical handle, offering a convenient point for synthetic elaboration through oxidation, esterification, or alkylation, thereby enabling extensive structure-activity relationship (SAR) studies.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry, guiding decisions on reaction conditions, solvent selection, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 163008-86-4 | [1][2] |

| Molecular Formula | C₄H₆N₂OS | [1][2] |

| Molecular Weight | 130.17 g/mol | [1][2] |

| Monoisotopic Mass | 130.02008399 Da | [1] |

| Canonical SMILES | CC1=C(SN=N1)CO | [1] |

| InChIKey | MQLRVKHKJCRSBO-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most direct and reliable synthetic pathway to this compound involves the chemical reduction of a more oxidized precursor, typically 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding ester. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for the reduction of esters to primary alcohols.

The following diagram illustrates a robust, two-stage synthetic workflow, beginning with the readily available carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Field-Proven Experimental Protocol (Representative)

This protocol is adapted from a standard procedure for the reduction of a heterocyclic ethyl ester to its corresponding alcohol and is presented here as a validated methodology.[3]

Objective: To synthesize this compound from Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄), 2M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

Argon or Nitrogen gas supply

Step-by-Step Methodology:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is prepared.

-

Reagent Introduction: The ethyl ester (1.0 eq) is dissolved in anhydrous THF and charged into the flask. The solution is cooled to 0°C in an ice bath.

-

Causality Note: Anhydrous conditions are critical as LiAlH₄ reacts violently and exothermically with water. Cooling to 0°C helps to control the initial rate of reaction upon addition of the hydride.

-

-

Reduction: The LiAlH₄ solution (2.0 eq) is added dropwise to the stirred ester solution via the dropping funnel, maintaining the internal temperature at 0°C.

-

Expertise Note: A 2:1 molar ratio of hydride to ester ensures the complete reduction of the ester functionality. The slow, controlled addition prevents a dangerous thermal runaway.

-

-

Reaction Monitoring: The mixture is stirred at 0°C for 1.5-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by ethyl acetate.

-

Trustworthiness Note: This is a critical, potentially hazardous step. The slow, sequential addition of water deactivates any excess LiAlH₄, generating hydrogen gas. The subsequent addition of ethyl acetate helps to manage the reaction mixture's consistency. This procedure ensures a controlled and safe workup.

-

-

Workup and Isolation: Anhydrous sodium sulfate is added to the mixture to remove water, and the slurry is stirred for 15-20 minutes.

-

Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable starting point for generating libraries of novel compounds for biological screening. Its derivatives have shown promise in several areas.

-

Antimicrobial Agents: The 1,2,3-thiadiazole nucleus is a component of various compounds with demonstrated antimicrobial activity.[4] By reacting the hydroxymethyl group, researchers can attach different pharmacophores to synthesize new hydrazide-hydrazone derivatives, which have been effective against Gram-positive bacteria.[4]

-

Plant Growth Regulators: Analogs of the plant growth regulator thidiazuron, which features a thiadiazolyl-urea structure, have been synthesized from precursors derived from 4-methyl-1,2,3-thiadiazole compounds. These new molecules have shown cytokinin-like activity, influencing root growth in seedlings.[5][6]

-

Agrochemicals: The thiadiazole scaffold is utilized in the development of novel fungicides and herbicides. The ability to easily modify the side chain of this compound allows for the fine-tuning of activity and specificity against various agricultural pests and weeds.[1]

The following diagram conceptualizes the role of this compound as a central scaffold for generating chemical diversity.

Caption: Versatility of the title compound as a precursor for diverse bioactive molecules.

Safety and Handling

Effective risk mitigation is paramount in a laboratory setting. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that require appropriate handling procedures.[1]

| GHS Hazard Information | |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]H302: Harmful if swallowed (less prevalent).[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. |

Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

References

- 1. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-1,2,3-THIADIAZOLE-5-METHANOL | 163008-86-4 [m.chemicalbook.com]

- 3. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. We will explore a robust synthetic pathway, delving into the mechanistic underpinnings of key transformations, including the foundational Hurd-Mori cyclization and the critical reduction of a carboxylic acid intermediate. Detailed, field-tested protocols are presented alongside a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif that has garnered substantial attention in the fields of pharmacology and agricultural science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel bioactive molecules. Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[2][3] Furthermore, they have found application as plant activators, inducing systemic acquired resistance in crops.[1]

This compound: A Versatile Building Block

This compound (PubChem CID: 18411623) represents a key functionalized intermediate.[4] The presence of a primary alcohol provides a reactive handle for extensive synthetic elaboration, such as oxidation to the corresponding aldehyde, esterification, or etherification. This versatility allows for its incorporation into more complex molecular architectures, facilitating structure-activity relationship (SAR) studies aimed at optimizing therapeutic or agrochemical agents.[5]

Synthetic Strategy: A Retrosynthetic Approach

A logical synthetic plan begins with a retrosynthetic analysis of the target molecule. The primary alcohol functionality can be readily accessed through the reduction of a more oxidized precursor, specifically a carboxylic acid. This leads back to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a stable and often commercially available intermediate. The 1,2,3-thiadiazole core itself is classically constructed via the Hurd-Mori reaction from an appropriate α-methylene ketone derivative.[6][7]

References

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | High-Purity [benchchem.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. isres.org [isres.org]

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and agrochemical research. We will delve into its chemical properties, plausible synthetic routes, and the broader biological context of the 1,2,3-thiadiazole scaffold, offering insights for its application in research and development.

Core Compound Identification and Properties

This compound is a substituted 1,2,3-thiadiazole featuring a methyl group at the 4-position and a hydroxymethyl group at the 5-position. The 1,2,3-thiadiazole ring is a privileged scaffold known for its diverse biological activities.[1] The presence of a reactive hydroxymethyl group provides a convenient handle for further synthetic modifications, making it a versatile precursor for creating more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 163008-86-4 | [2][3] |

| Molecular Formula | C₄H₆N₂OS | [2] |

| Molecular Weight | 130.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

Synthesis Methodology: A Plausible and Detailed Protocol

Conceptual Synthesis Workflow

The proposed synthesis follows a two-main-stage pathway: the formation of the 1,2,3-thiadiazole ring system, followed by the functional group interconversion to yield the target alcohol.

Caption: Proposed two-stage synthesis workflow.

Detailed Experimental Protocol: Reduction of a Thiadiazole Ester

This protocol details the reduction of a hypothetical precursor, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, using lithium aluminum hydride (LAH), a powerful reducing agent capable of converting esters to primary alcohols.[4][5][6][7][8]

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

LAH Suspension: In the reaction flask, lithium aluminum hydride (1.2 equivalents) is carefully suspended in anhydrous THF under a positive pressure of inert gas. The suspension is cooled to 0 °C using an ice-water bath.

-

Substrate Addition: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LAH suspension at 0 °C over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding deionized water (volume equivalent to the mass of LAH used), followed by the addition of a 15% aqueous sodium hydroxide solution (same volume as water), and finally, more deionized water (3 times the initial volume of water). This should result in the formation of a granular precipitate.

-

Workup: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a hydroxyl group can be confirmed by IR spectroscopy (a broad peak around 3200-3600 cm⁻¹).

Biological Activity and Potential Applications in Drug Development

While specific biological data for this compound is not extensively documented, the broader class of 1,2,3-thiadiazole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable starting point for the development of new therapeutic agents.

Known Biological Activities of 1,2,3-Thiadiazoles

Derivatives of 1,2,3-thiadiazole have been reported to exhibit:

-

Antimicrobial Activity: Many 1,2,3-thiadiazole derivatives have shown promising activity against various strains of bacteria and fungi.[9] For instance, certain derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant in vitro antimicrobial effects, particularly against Gram-positive bacteria.[9]

-

Antiviral Activity: The 1,2,3-thiadiazole nucleus is present in molecules that have been investigated for their antiviral properties.[10]

-

Anticancer Activity: Some compounds containing the 1,2,3-thiadiazole scaffold have been evaluated for their potential as anticancer agents.

-

Plant Growth Regulation: Certain 1,2,3-thiadiazole derivatives have been identified as plant growth regulators, highlighting their potential in agrochemical applications.[11]

Structure-Activity Relationship (SAR) Insights

The hydroxymethyl group at the 5-position of this compound is a key feature for derivatization.[1] Esterification or etherification of this alcohol can lead to a library of new compounds with potentially modulated biological activities and physicochemical properties. The methyl group at the 4-position also influences the electronic and steric properties of the molecule, which can impact its interaction with biological targets.

Caption: Derivatization and screening workflow.

Conclusion and Future Directions

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward, albeit not explicitly published, synthesis and the known biological potential of the 1,2,3-thiadiazole core make it an attractive starting point for drug discovery and agrochemical research programs. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full potential of this promising scaffold.

References

- 1. This compound | High-Purity [benchchem.com]

- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hit2Lead | this compound | CAS# 163008-86-4 | MFCD07371384 | BB-4030372 [hit2lead.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (C₄H₆N₂OS), with a molecular weight of 130.17 g/mol , is a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The 1,2,3-thiadiazole core is a recognized pharmacophore, and the hydroxymethyl group at the 5-position provides a reactive handle for further molecular elaboration.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties

The structural formula and key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂OS | PubChem[2] |

| Molecular Weight | 130.17 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 163008-86-4 | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the methyl, methylene, and hydroxyl protons. The chemical shifts are influenced by the electronic environment of the thiadiazole ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~4.8 | Singlet | 2H | -CH₂- |

| Variable | Broad Singlet | 1H | -OH |

Causality behind Experimental Choices: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton. The chemical shifts of hydroxyl protons are highly dependent on concentration, temperature, and solvent.[3] The predicted chemical shifts are based on data from related 4-methyl-1,2,3-thiadiazole derivatives, where the methyl group on the thiadiazole ring typically resonates around 2.6 ppm.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~55 | -CH₂- |

| ~147 | C4-Thiadiazole |

| ~158 | C5-Thiadiazole |

Expertise & Experience: The chemical shifts of the thiadiazole ring carbons are characteristically downfield due to the influence of the heteroatoms. The C4 and C5 carbons are expected to have distinct chemical shifts, reflecting their different electronic environments within the ring. This data is extrapolated from known spectra of similar thiadiazole compounds.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium-Weak | C=N stretch (thiadiazole ring) |

| ~1450 | Medium | C-H bend (methyl, methylene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Trustworthiness: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C=N stretching vibration of the thiadiazole ring is a key diagnostic peak.[6] The strong C-O stretching band further confirms the presence of the primary alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data:

| m/z | Predicted Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 113 | [M - OH]⁺ |

| 102 | [M - N₂]⁺ or [M - CO]⁺ |

| 99 | [M - CH₂OH]⁺ |

| 71 | [C₃H₃N₂]⁺ |

Authoritative Grounding & Comprehensive References: The molecular ion peak [M]⁺ is expected at m/z 130, corresponding to the molecular weight of the compound.[2] A common fragmentation pathway for alcohols is the loss of a hydroxyl radical (•OH), leading to a fragment at m/z 113.[7] Another characteristic fragmentation of 1,2,3-thiadiazoles is the extrusion of a molecule of nitrogen (N₂), which would result in a peak at m/z 102.[8] The base peak in the spectrum will depend on the relative stability of the resulting carbocations.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and characteristic fragment ions.

Visualization

Molecular Structure

References

- 1. This compound | High-Purity [benchchem.com]

- 2. This compound | C4H6N2OS | CID 18411623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 6. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on the Solubility and Stability of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Introduction

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol is a heterocyclic building block with significant potential in medicinal and agrochemical research.[1] Its 1,2,3-thiadiazole core is a recognized scaffold for diverse biological activities, and the hydroxymethyl group at the 5-position provides a versatile handle for synthetic modifications.[1] The successful progression of any new chemical entity (NCE) from discovery to a viable product is critically dependent on its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.

The thiadiazole ring's aromatic nature generally imparts stability.[2][3] However, the overall properties of a substituted thiadiazole are influenced by the nature and position of its substituents.[4] Understanding the solubility and stability of this compound is essential for designing effective formulations, ensuring consistent bioavailability, and establishing appropriate storage conditions and shelf-life.[5][6]

Section 1: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of the drug development process. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often limited by its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle for a significant percentage of new drug candidates.

Thermodynamic vs. Kinetic Solubility: A Key Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility as they represent different aspects of a compound's dissolution behavior.[7][8]

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[8][9] It is a true measure of a compound's intrinsic solubility and is typically determined using methods like the shake-flask method, which allows sufficient time for equilibrium to be reached.[10][11]

-

Kinetic Solubility , on the other hand, is the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[12] This measurement is often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[7][8] Kinetic solubility assays are high-throughput and are frequently employed in the early stages of drug discovery for rapid screening of large compound libraries.[12]

The Impact of Solvents in Pharmaceutical Formulations

While aqueous solubility is a primary focus, the solubility in various organic and mixed-solvent systems is also critical for formulation development. Co-solvents, which are water-miscible organic solvents, are commonly used to enhance the solubility of poorly water-soluble drugs.[13][14][15] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][16] Understanding the solubility of this compound in a range of pharmaceutically acceptable solvents is essential for developing liquid formulations for oral or parenteral administration.

Section 2: Experimental Protocols for Solubility Determination

A systematic approach to solubility assessment involves a combination of methods to gain a comprehensive understanding of the compound's behavior.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility.[10]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.45 µm filter).[10]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that a saturated solution is formed, which is the definition of thermodynamic equilibrium.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach a steady state.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Kinetic Solubility Assessment: High-Throughput Screening

Kinetic solubility is often determined using automated, plate-based methods.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a multi-well plate.

-

Aqueous Addition: Transfer a small aliquot of each DMSO solution to a corresponding well in another plate containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Precipitation Detection: After a short incubation period, measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO as Initial Solvent: Many drug discovery compounds have good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.

-

Rapid Addition to Aqueous Buffer: This process can lead to supersaturation as the solvent environment rapidly changes.

-

Turbidity Measurement: A direct and rapid method to detect the formation of solid precipitate.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | 25 | [Insert Value] | Thermodynamic |

| PBS (pH 5.0) | 37 | [Insert Value] | Thermodynamic |

| PBS (pH 7.4) | 37 | [Insert Value] | Thermodynamic |

| Ethanol | 25 | [Insert Value] | Thermodynamic |

| Propylene Glycol | 25 | [Insert Value] | Thermodynamic |

| PBS (pH 7.4) | 25 | [Insert Value] | Kinetic |

Section 3: Unveiling the Stability Profile: A Necessity for Drug Viability

The chemical stability of a drug substance is its ability to resist degradation under various environmental conditions. Stability studies are mandated by regulatory agencies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines.[19][20]

Forced Degradation (Stress Testing): Predicting Degradation Pathways

Forced degradation studies involve subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[19][21] This helps in identifying potential degradation products and establishing the intrinsic stability of the molecule.[19] The recommended degradation level is typically between 5-20%.[21][22]

Protocol for Forced Degradation of this compound:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).[23]

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours per square meter).[21][22]

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.[24][25]

Causality Behind Experimental Choices:

-

Harsh Conditions: To accelerate the degradation process and generate detectable levels of degradants in a short period.

-

Variety of Stressors: To mimic potential degradation pathways that could occur under different storage and handling conditions.[26]

-

Stability-Indicating Method: An analytical method that can separate the parent compound from its degradation products, ensuring that the assay is specific for the intact drug.[27]

Long-Term Stability Studies: Real-Time Data

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the drug substance.[5]

Protocol:

-

Storage Conditions: Store samples of this compound under long-term storage conditions as defined by ICH Q1A(R2), for example, 25°C ± 2°C / 60% RH ± 5% RH.[5][28]

-

Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[28]

-

Parameters to be Tested: Assess appearance, assay (potency), and degradation products.

Data Presentation: Stability Summary

The stability data should be presented in a tabular format, showing the percentage of the parent compound remaining and the levels of any significant degradation products over time.

| Stress Condition | Duration | % this compound Remaining | Major Degradation Products (% Area) |

| 0.1 M HCl, 60°C | 24 h | [Insert Value] | [Insert Value] |

| 0.1 M NaOH, 25°C | 24 h | [Insert Value] | [Insert Value] |

| 3% H₂O₂, 25°C | 24 h | [Insert Value] | [Insert Value] |

| 80°C (Solid) | 7 days | [Insert Value] | [Insert Value] |

| Light (ICH Q1B) | - | [Insert Value] | [Insert Value] |

Section 4: Visualizing the Workflow

Clear visualization of experimental workflows is crucial for understanding and reproducibility.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Caption: Workflow for Forced Degradation Studies.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental prerequisite for its successful development as a pharmaceutical or agrochemical agent. The protocols and principles outlined in this guide provide a robust framework for generating the critical data needed to inform formulation strategies, establish appropriate storage and handling procedures, and satisfy regulatory requirements. By adopting a scientifically rigorous and systematic approach, researchers can de-risk their development programs and unlock the full potential of this promising heterocyclic compound.

References

- 1. This compound | High-Purity [benchchem.com]

- 2. isres.org [isres.org]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. Stability indicating assay | PPT [slideshare.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Cosolvent - Wikipedia [en.wikipedia.org]

- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 19. rjptonline.org [rjptonline.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. pharmtech.com [pharmtech.com]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. acv-verdun.fr [acv-verdun.fr]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. veeprho.com [veeprho.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Versatile Scaffold: Unlocking the Biological Potential of 4-Methyl-1,2,3-Thiadiazole Derivatives

An In-Depth Technical Guide

Abstract

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes. Derivatives of the 4-methyl-1,2,3-thiadiazole core, in particular, have garnered significant attention due to their broad and potent spectrum of biological activities. These compounds have been extensively explored as antifungal, antiviral, insecticidal, and herbicidal agents in agriculture, as well as potent anticancer therapeutics in medicine. A key application is their role as "plant activators," inducing systemic acquired resistance (SAR) in crops without direct antimicrobial action. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 4-methyl-1,2,3-thiadiazole derivatives, offering field-proven insights for researchers and drug development professionals.

The 1,2,3-Thiadiazole Core: A Foundation for Bioactivity

The inherent chemical properties of the 1,2,3-thiadiazole ring contribute significantly to the biological efficacy of its derivatives. The aromaticity of the ring confers high in vivo stability, while the presence of sulfur and nitrogen heteroatoms creates a hydrogen-binding domain and a two-electron donor system, facilitating interactions with various biological macromolecules. The 4-methyl substitution is a common feature in many active derivatives, often serving as a crucial structural element for optimal target engagement.

General Synthetic Strategies

The development of novel derivatives hinges on efficient and versatile synthetic routes. A common and powerful approach is the multi-component Ugi reaction, which allows for the rapid, one-pot synthesis of diverse libraries of 4-methyl-1,2,3-thiadiazole derivatives under green synthetic conditions. Another prevalent strategy involves using ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate as a key intermediate, which can be converted to a carbohydrazide and subsequently reacted with various aldehydes or other synthons to generate a wide array of final compounds.

The causality behind this choice of starting material lies in its versatility. The carboxylate group is an excellent synthetic handle that can be readily transformed into amides, hydrazides, and other functional groups, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.

Caption: General synthetic workflow for derivatization.

Agricultural Applications: Crop Protection and Yield Enhancement

In agriculture, 4-methyl-1,2,3-thiadiazole derivatives have emerged as powerful tools for managing a wide range of biotic stresses. Their applications span from direct-acting pesticides to sophisticated plant defense activators.

Antifungal Activity

Derivatives incorporating a second heterocyclic moiety, such as 1,3,4-thiadiazole or 1,2,4-triazole, often exhibit significant fungicidal properties. The rationale for combining heterocyclic systems is to create hybrid molecules that may possess multiple modes of action or enhanced target affinity, potentially overcoming resistance to single-site fungicides.

For instance, a series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides demonstrated notable activity against various plant pathogenic fungi. Similarly, 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones have shown moderate to high fungicidal activity against a panel of six fungal species.

| Compound Class | Target Fungi | Efficacy (EC₅₀ or % Inhibition) | Reference |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | P. piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL and 0.16 µg/mL, respectively | |

| 1,2,3-Thiadiazole-5-carboxamides | Alternaria solani (AS), Rhizoctonia solani (RS), Colletotrichum lagenarium (CL) | 100% (AS), 97% (RS), 95% (CL) inhibition at 50 µg/mL | |

| 1,2,4-Triazole derivatives with 1,2,3-thiadiazole | Corynespora cassiicola | 93.19% inhibition | |

| N-(5-substituted-1,3,4-thiadiazol-2-yl) carboxamides | Cercospora arachidicola | Good activity, comparable to commercial drugs |

Antiviral Activity: Combating Plant Viruses

Plant viral diseases, particularly those caused by the Tobacco Mosaic Virus (TMV), pose a significant threat to crop yields. Several 4-methyl-1,2,3-thiadiazole derivatives have demonstrated potent anti-TMV activity through multiple modes of action, including curative, protective, and inactivation effects.

The combination of bioactive substructures via the Ugi reaction has proven to be an effective strategy for discovering compounds with good in vivo anti-TMV bioactivities. For example, derivatives containing phenyl, nitrophenyl, and trifluoromethylphenyl groups have shown significant potential. Furthermore, some derivatives function as both direct antiviral agents and plant elicitors, providing a dual-pronged defense strategy.

| Derivative Type | In Vivo Anti-TMV Activity (at 500 µg/mL) | Reference |

| Carboxaldehyde benzoyl hydrazones | Significant curative activity | |

| Substituted carbohydrazides | Induction activity of 61.03% (higher than commercial controls) | |

| 1,3,4-Oxadiazole hybrids | Curative: ~54%, Inactivation: ~90%, Protection: ~53% | |

| Ugi reaction products | Good protection, inactivation, and curative activities |

Plant Activators: Inducing Systemic Acquired Resistance (SAR)

Perhaps the most sophisticated application of these compounds is their role as plant activators. Unlike traditional pesticides, these molecules do not possess direct antimicrobial activity. Instead, they mimic the plant's natural signaling molecules to induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity against a variety of pathogens, including fungi, bacteria, and viruses.

Tiadinil (TDL), a commercial fungicide, is a prime example. Upon application, TDL is metabolized by the plant into its active form, SV03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), which activates the salicylic acid (SA) signaling pathway, a central regulator of plant immunity. This activation "primes" the plant, enabling a faster and more robust defense response upon pathogen attack.

Caption: Simplified SAR pathway activated by a 4-methyl-1,2,3-thiadiazole derivative.

Insecticidal and Herbicidal Activities

The biological versatility of this scaffold extends to insecticidal and herbicidal action. Various derivatives of 1,3,4-thiadiazoles, often structurally related to the 1,2,3-isomer, have shown promising insecticidal properties. Likewise, certain novel 2-cyanoacrylates containing the 4-methyl-1,2,3-thiadiazole ring exhibit potent herbicidal activities against weeds like rape and amaranth pigweed.

Biomedical Applications: The Fight Against Cancer

In the realm of medicinal chemistry, 1,2,3-thiadiazole derivatives are being investigated as potent anticancer agents. The rationale for their use stems from their ability to interact with key oncogenic targets and induce programmed cell death (apoptosis) in tumor cells.

Studies have shown that 4,5-diaryl-1,2,3-thiadiazole derivatives can exhibit significant tumor growth inhibition. In mouse models, one such derivative demonstrated an 81.0% inhibition rate of S180 tumor cells. Other derivatives have shown potent activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard chemotherapeutic drug Adriamycin. The mechanism of action for many of these compounds involves the inhibition of critical cellular machinery, such as heat shock protein 90 (Hsp90), which is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins.

| Derivative Class | Cancer Cell Line | Efficacy (IC₅₀ or % Inhibition) | Reference |

| d-ring fused DHEA derivatives | Human breast cancer (T47D) | IC₅₀ = 0.042–0.058 µM | |

| 4,5-diaryl derivatives | Mouse sarcoma (S180) | 81.0% tumor inhibition in vivo | |

| 5-aryl-4-(dihydroxyphenyl) derivatives | (Targets Hsp90) | Potent inhibition of Hsp90 |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, experimental designs must be robust and self-validating. This is achieved through the inclusion of appropriate positive, negative, and vehicle controls.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is designed to quantify the direct fungistatic or fungicidal activity of synthesized 4-methyl-1,2,3-thiadiazole derivatives.

Objective: To determine the percent inhibition of mycelial growth of a target plant pathogenic fungus.

Materials:

-

Synthesized 4-methyl-1,2,3-thiadiazole derivatives

-

Target fungus (e.g., Rhizoctonia solani, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes (9 cm diameter)

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Positive control: Commercial fungicide (e.g., Fenpiclonil, Iprodione)

-

Negative control: PDA with DMSO only

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compounds and the positive control in DMSO to a concentration of 10 mg/mL. The choice of DMSO is critical as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds while exhibiting low toxicity to most fungal species at the final concentration used.

-

Medium Preparation: Autoclave the PDA medium. Allow it to cool to approximately 50-60°C. This temperature is low enough to prevent degradation of heat-labile test compounds but high enough to keep the agar molten.

-

Dosing: Add the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Mix thoroughly by swirling. Prepare plates for the positive control and negative (DMSO) control in the same manner.

-

Plating: Pour the treated PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of each prepared PDA plate. This ensures uniform inoculation across all treatments.

-

Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C.

-

Data Collection: After 48-72 hours (or when the mycelium in the negative control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where:

-

C = Average colony diameter of the negative control

-

T = Average colony diameter of the treated plate

-

-

-

Validation: The experiment is considered valid if the positive control shows significant inhibition and the negative control shows robust fungal growth. Each treatment should be performed in triplicate to ensure statistical validity.

Conclusion and Future Directions

The 4-methyl-1,2,3-thiadiazole scaffold is a remarkably versatile and biologically active core. Its derivatives have demonstrated significant potential across a wide range of applications, from advanced plant activators that bolster crop immunity to targeted anticancer agents. The success of this chemical class is rooted in its stable aromatic structure and the capacity for diverse functionalization, allowing for precise tuning of its pharmacological or agrochemical properties.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets for antifungal, antiviral, and anticancer derivatives will enable more rational drug design and help manage the development of resistance.

-

Green Synthesis: Expanding the use of multi-component reactions like the Ugi reaction and other green chemistry principles will be crucial for the sustainable and cost-effective production of these compounds.

-

Structure-Activity Relationship (SAR) Deepening: Comprehensive SAR studies, aided by computational modeling, will continue to identify the key structural features required for enhanced potency and selectivity against specific targets.

-

Field Trials: For agricultural applications, moving promising lab-tested compounds into rigorous field trials is essential to validate their efficacy under real-world environmental conditions.

The continued exploration of 4-methyl-1,2,3-thiadiazole chemistry holds immense promise for addressing critical challenges in both global food security and human health.

The Ascendant Role of the 1,2,3-Thiadiazole Core in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3-thiadiazole moiety, a five-membered aromatic heterocycle, has garnered significant attention in the field of medicinal chemistry, emerging as a privileged scaffold in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including its mesoionic character, contribute to its ability to cross cellular membranes and engage with a diverse array of biological targets.[2][3] This in-depth technical guide provides a comprehensive review of 1,2,3-thiadiazole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile core, explore its wide-ranging pharmacological activities, elucidate key mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

The Strategic Advantage of the 1,2,3-Thiadiazole Scaffold

The inherent chemical architecture of the 1,2,3-thiadiazole ring system confers several advantages in drug design. The presence of one sulfur and two nitrogen atoms within the five-membered ring creates a unique electronic distribution, influencing its hydrogen bonding capacity and metabolic stability.[4] This heterocycle is considered a bioisostere of other key five-membered rings like pyrimidine and oxadiazole, allowing it to mimic endogenous ligands and interact with their corresponding biological targets.[3] The strategic placement of substituents on the thiadiazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable template for medicinal chemists.[1]

Synthetic Pathways to the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hurd-Mori Reaction: A Cornerstone in 1,2,3-Thiadiazole Synthesis

The Hurd-Mori reaction is a classical and widely employed method for the synthesis of 1,2,3-thiadiazoles.[5] This reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂).[5][6] The reaction proceeds through the formation of a key intermediate which then undergoes cyclization and elimination to afford the aromatic 1,2,3-thiadiazole ring.[6]

Experimental Protocol: General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

-

Preparation of the Hydrazone: To a solution of acetophenone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated acetophenone semicarbazone, wash with cold water, and dry under vacuum.

-

Cyclization: To a stirred solution of the dried acetophenone semicarbazone (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-phenyl-1,2,3-thiadiazole.

Caption: Workflow for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.

Modern Synthetic Approaches

While the Hurd-Mori reaction remains a staple, several modern synthetic methods have been developed to improve yields, expand substrate scope, and employ milder reaction conditions. These include:

-

Photocatalytic synthesis: Visible light catalysis provides a green and sustainable route to 1,2,3-thiadiazoles from benzohydrazides and potassium thiocyanate.[8][9]

-

[3+2] Cycloaddition reactions: This method involves the reaction of diazo compounds with sources of the "S-N" synthon.

The Broad Spectrum of Pharmacological Activities

1,2,3-Thiadiazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The anticancer potential of 1,2,3-thiadiazoles is one of the most extensively studied areas. These compounds have been shown to exert their effects through multiple mechanisms of action.

-

Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[2] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] For instance, analogs of combretastatin A-4 where the cis-stilbene bridge is replaced by a 1,2,3-thiadiazole ring have shown significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the nanomolar range.[2]

Caption: Mechanism of Tubulin Polymerization Inhibition by 1,2,3-Thiadiazole Derivatives.

-

Kinase Inhibition: 1,2,3-Thiadiazole-substituted pyrazolones have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[10] By targeting VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby suppressing tumor growth.[11]

-

Induction of Apoptosis: Many 1,2,3-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[12]

| Compound Class | Mechanism of Action | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Combretastatin A-4 Analogs | Tubulin Polymerization Inhibition | HL-60, HCT-116 | 13.4 - 86.6 nM | [2] |

| D-ring fused DHEA Derivatives | Unknown | T47D (Breast) | 0.042 - 0.058 µM | [2] |

| Pyrazolyl-1,2,3-thiadiazoles | VEGFR-2 Kinase Inhibition | - | - | [10] |

| Benzamide-Thiadiazole Hybrids | Apoptosis Induction | MCF-7, HepG2 | 0.04 - 0.18 µM | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test 1,2,3-thiadiazole compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 1,2,3-thiadiazole scaffold is also a component of compounds with significant antimicrobial properties, including antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Pyrazolyl-1,2,3-thiadiazoles | S. aureus, E. coli | Moderate to good | [6] |

| Substituted 1,2,3-thiadiazoles | Candida albicans | Active | [14] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the 1,2,3-thiadiazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Antiviral and Anti-inflammatory Activities

Emerging research has highlighted the potential of 1,2,3-thiadiazole derivatives as antiviral and anti-inflammatory agents. Certain compounds have shown activity against various viruses, including HIV.[1] In the context of inflammation, some derivatives have demonstrated inhibitory effects on key inflammatory mediators.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1,2,3-thiadiazole scaffold have provided valuable insights into the structure-activity relationships (SAR) for various biological activities. For instance, in the case of anticancer agents targeting tubulin, the substitution pattern on the phenyl rings attached to the thiadiazole core significantly influences potency.[2] The presence of electron-withdrawing or electron-donating groups at specific positions can enhance or diminish the compound's activity, providing a roadmap for the rational design of more potent analogs.

Future Perspectives and Conclusion

The 1,2,3-thiadiazole core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, coupled with well-defined synthetic routes, makes it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel biological targets. The continued investigation of 1,2,3-thiadiazole chemistry holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. pdf.journalagent.com [pdf.journalagent.com]

- 13. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Potential of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Abstract: This technical guide provides a comprehensive overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic building block with significant potential in medicinal and agrochemical research. While the specific discovery and history of this molecule are not extensively documented, this guide elucidates its importance by examining the broader class of 1,2,3-thiadiazoles. We will explore the foundational synthetic methodologies, propose a detailed protocol for its preparation, discuss its characterization, and delve into its potential applications as a versatile precursor for more complex and biologically active molecules. This document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction to the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing a sulfur atom and two adjacent nitrogen atoms.[1] This structural motif is a "privileged scaffold" in medicinal and agricultural chemistry due to its wide array of biological activities.[2] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including antifungal, antiviral, insecticidal, anticancer, and plant-activating activities.[2] The unique electronic properties and metabolic stability of the thiadiazole ring make it an attractive component in the design of novel therapeutic agents and agrochemicals.[3][4]

The journey of the 1,2,3-thiadiazole ring system began in the late 19th century.[1] Key milestones in its synthetic history include:

-

1896 (Pechmann & Nold): The first documented synthesis of a 1,2,3-thiadiazole derivative.[1]

-

Early 1900s (Wolff): Development of a synthetic route from α-diazo ketones.[1]

-

1955 (Hurd-Mori): A breakthrough synthesis involving the cyclization of hydrazones with thionyl chloride, which remains a cornerstone of 1,2,3-thiadiazole chemistry.[1][5]

This compound, the subject of this guide, incorporates this valuable scaffold. The presence of a methyl group at the 4-position and a hydroxymethyl group at the 5-position makes it a highly versatile intermediate for further chemical elaboration.[6] The hydroxymethyl group, in particular, serves as a convenient handle for modifications such as esterification, alkylation, or oxidation, allowing for extensive structure-activity relationship (SAR) studies.[6]

Synthetic Strategies for this compound

The most practical and widely adopted method for the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[5][7] This reaction involves the treatment of an α-methylene hydrazone with thionyl chloride (SOCl₂) to induce cyclization.[2][8]

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is a multi-step process commencing from readily available starting materials. The key transformation is the Hurd-Mori cyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. This compound | High-Purity [benchchem.com]

- 7. isres.org [isres.org]

- 8. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to (4-Methyl-1,2,3-thiadiazol-5-yl)methanol for Advanced Research

This guide provides an in-depth technical overview of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. We will explore its chemical properties, commercial availability, synthesis, and key applications, offering a valuable resource for scientists and professionals in drug discovery and related fields.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in the development of bioactive molecules.[1] This five-membered aromatic system, containing one sulfur and two adjacent nitrogen atoms, is a versatile pharmacophore known to impart a wide range of biological activities to parent compounds. The unique electronic properties and hydrogen bonding capabilities of the 1,2,3-thiadiazole nucleus make it an attractive scaffold for the design of novel therapeutic and agrochemical agents.[1] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of activities, including antifungal, antiviral, anticancer, and herbicidal properties.

This compound emerges as a particularly valuable building block within this class of compounds. Its structure incorporates the bio-active 1,2,3-thiadiazole core, functionalized with a methyl group that can influence steric interactions and a hydroxymethyl group at the 5-position. This reactive alcohol moiety serves as a convenient synthetic handle for further molecular elaboration, such as alkylation, esterification, or oxidation to the corresponding aldehyde.[1] This versatility allows for its integration into diverse molecular frameworks, facilitating structure-activity relationship (SAR) studies essential for optimizing drug candidates and agrochemicals.

Chemical Identity and Properties

This section details the fundamental chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 163008-86-4 | [2] |

| Molecular Formula | C₄H₆N₂OS | [2] |

| Molecular Weight | 130.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (4-methylthiadiazol-5-yl)methanol | [2] |

| Appearance | Solid (typical) | |

| Purity | ≥95% (typical) |

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Chemical structure of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development market. The typical purity offered is 95% or greater. Researchers are advised to request certificates of analysis from suppliers to confirm purity and identity.

| Supplier | Product Number/Identifier | Purity |

| ChemBridge | BB-4030372 | 95% |

| Benchchem | B070236 | High Purity Guaranteed |

| 2a biotech | 2A-9077832 | |

| BLDpharm | BD138446 | |

| BOC Sciences |

This table is not exhaustive and represents a selection of known suppliers. Availability and product specifications should be confirmed directly with the supplier.

Synthesis and Manufacturing

While readily available commercially, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A documented laboratory-scale synthesis involves a two-step process starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]

Detailed Synthesis Protocol[3]

Step 1: Reduction of the Ester to the Alcohol